3-苯基-3'-三氟甲基丙基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-Phenyl-3'-trifluoromethylpropiophenone involves several steps and different chemical reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another synthesis approach for a related compound, 3-trifluoromethyl phenol, was optimized through a series of reactions starting from trifluoromethyl benzene, involving nitration, reduction, diazotization, and hydrolysis, leading to improved yield and purity .

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups is significantly influenced by the presence of these groups. For example, the introduction of a pentakis(trifluoromethyl)phenyl group results in a sterically crowded and electron-withdrawing moiety, which can lead to a distorted aromatic ring due to steric crowding . This distortion can affect the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of phenolic compounds with trifluoromethyl groups can be quite diverse. Electrophilic aromatic ring trifluoromethylthiolation of phenols has been achieved using N-trifluoromethylsulfanyl aniline in the presence of promoters like BF3·Et2O or triflic acid, leading to para-selective functionalization . Additionally, the introduction of a hydroxy group at the para position of N-arylamides has been accomplished using phenyliodine(III) bis(trifluoroacetate), with the reaction outcome depending on the nature of the acyl and phenyl substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability and solubility in polar organic solvents. For instance, fluorinated polyimides derived from the synthesized diamine mentioned earlier exhibit good thermal stability with high glass transition temperatures and mechanical properties, as well as solubility in various organic solvents . The introduction of trifluoromethyl groups can also significantly increase the acidity of phenolic compounds, as seen in the synthesis of pentakis(trifluoromethyl)phenol and related compounds .

Relevant Case Studies

Case studies involving the use of these compounds in various reactions provide insight into their practical applications. For example, the photolysis of 3-phenylpropiophenones in the presence of a pyrylium salt leads to a variety of products through electron transfer photofragmentation, demonstrating the potential for synthetic applications . Another case study involves the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, resulting in multiple arylations and the formation of complex products .

科学研究应用

羟基芳烃前体和芳烃化学

Yong-Ju Kwon 等人 (2017) 的一项研究引入了 3-羟基-2-(三烷基甲硅烷基)苯基三氟甲磺酸酯作为通用的羟基芳烃前体,它们是碱活化的芳烃前体。这些化合物通过 C-sp2-到-O 1,3-Brook 重排,促进了高区域选择性苯酚衍生物的生成。此类研究强调了羟基芳烃前体在合成复杂有机分子中的效用,可能为“3-苯基-3'-三氟甲基丙基苯甲酮”在类似有机转化中的合成多功能性提供见解 (Kwon et al., 2017)。

DNA 结合和抗氧化活性

F. Rasool 等人 (2021) 对与“3-苯基-3'-三氟甲基丙基苯甲酮”结构相似的查耳酮的合成研究表明,它们通过插入模式与鲑鱼精子 DNA (SS-DNA) 强烈相互作用。该研究还强调了这些化合物的脲酶抑制和抗氧化潜力。这些发现指出了“3-苯基-3'-三氟甲基丙基苯甲酮”在药物化学中的可能应用,特别是在开发具有 DNA 结合能力和抗氧化特性的治疗剂方面 (Rasool et al., 2021)。

聚合物合成的可再生结构单元

Acerina Trejo-Machin 等人 (2017) 研究了阿魏酸,一种在功能上与苯丙烷类相关的酚类化合物,作为聚苯并恶嗪合成的可再生结构单元。这项研究表明“3-苯基-3'-三氟甲基丙基苯甲酮”在创造先进材料中的潜力,特别是在设计具有增强热和机械性能的环保聚合物方面 (Trejo-Machin et al., 2017)。

亲电环化和有机合成

A. Recchi 等人 (2020) 描述了芳基丙炔酰胺的硒促进亲电环化,导致 3-有机硒代螺[4,5]三烯酮的合成。这项研究证明了氟化苯基化合物可以进行的复杂反应,表明“3-苯基-3'-三氟甲基丙基苯甲酮”也可能参与新颖的环化反应,生成具有潜在药用价值的独特有机结构 (Recchi et al., 2020)。

属性

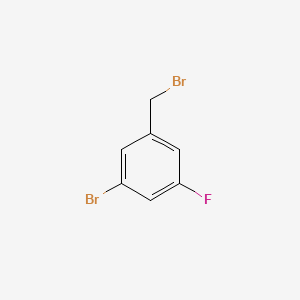

IUPAC Name |

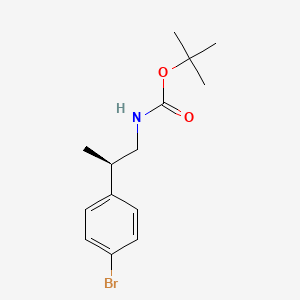

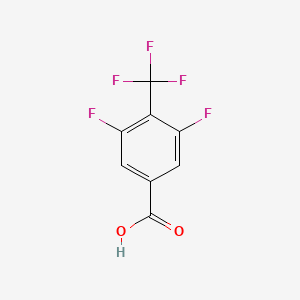

3-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(11-14)15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKMVXWUMBDRMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643987 |

Source

|

| Record name | 3-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-3'-trifluoromethylpropiophenone | |

CAS RN |

67082-01-3 |

Source

|

| Record name | 3-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)